

An In-depth Technical Guide to (Quinazolin-4-yloxy)-acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Quinazolin-4-yloxy)-acetic acid

Cat. No.: B1306287

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical and physical properties of **(Quinazolin-4-yloxy)-acetic acid**. The information presented is based on publicly available data from chemical databases and supplier specifications. It is important to note that much of the quantitative data available for this compound is predicted through computational models rather than derived from experimental validation.

Core Chemical Identity

(Quinazolin-4-yloxy)-acetic acid is a heterocyclic compound featuring a quinazoline core linked to an acetic acid moiety through an ether bond. This structure is of interest in medicinal chemistry and drug design due to the established biological significance of the quinazoline scaffold.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(quinazolin-4-yloxy)acetic acid
CAS Number	842959-64-2[1]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃ [2]
Synonyms	(QUINAZOLIN-4-YLOXY)-ACETIC ACID, AKOS BBS-00002686, VITAS-BB TBB013083

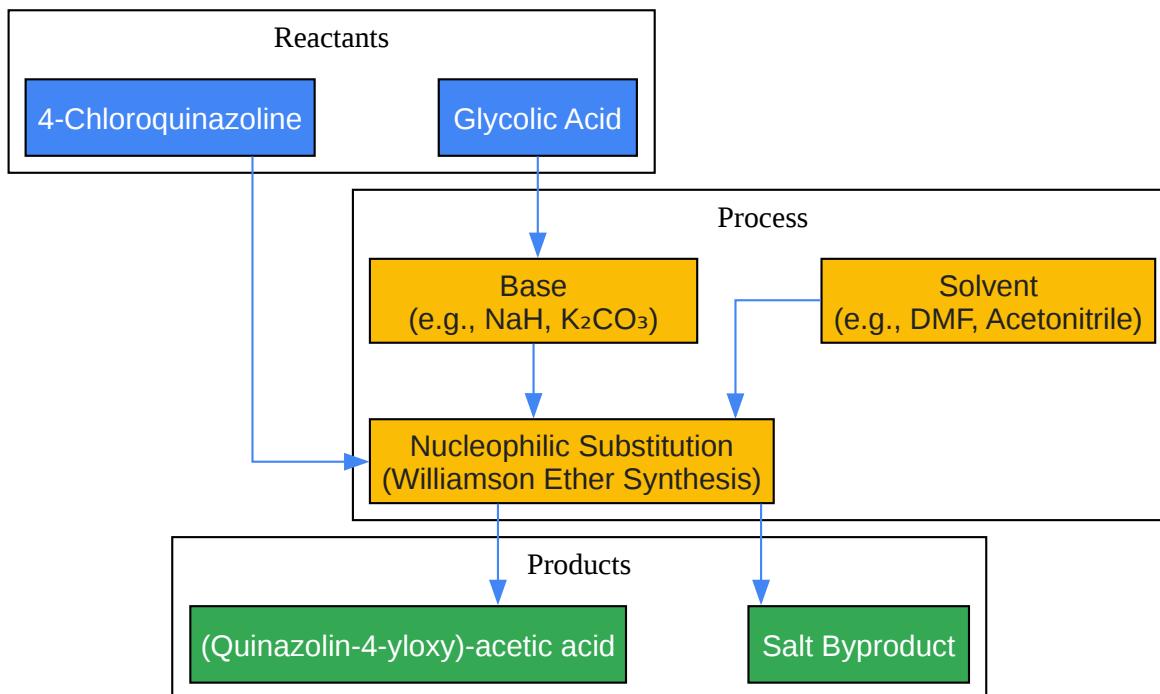
Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing experimental protocols. The data for **(Quinazolin-4-yloxy)-acetic acid** is primarily based on computational predictions.

Table 2: Physicochemical Data

Property	Value	Data Type
Molecular Weight	204.18 g/mol	Calculated
Monoisotopic Mass	204.0535 Da	Calculated[2]
Appearance	White to off-white solid	Experimental (Supplier Data)
Boiling Point	414.5 ± 20.0 °C	Predicted
Density	1.406 ± 0.06 g/cm ³	Predicted
pKa	2.09 ± 0.10	Predicted
XlogP	1.6	Predicted[2]

Note: Experimental validation of predicted values is recommended.


Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis, purification, and analysis of **(Quinazolin-4-yloxy)-acetic acid** are not readily available in the public domain.

However, the synthesis of related quinazoline and quinazolinone structures is widely documented. A plausible synthetic route for **(Quinazolin-4-yloxy)-acetic acid** would likely involve a nucleophilic substitution reaction.

Conceptual Synthetic Workflow:

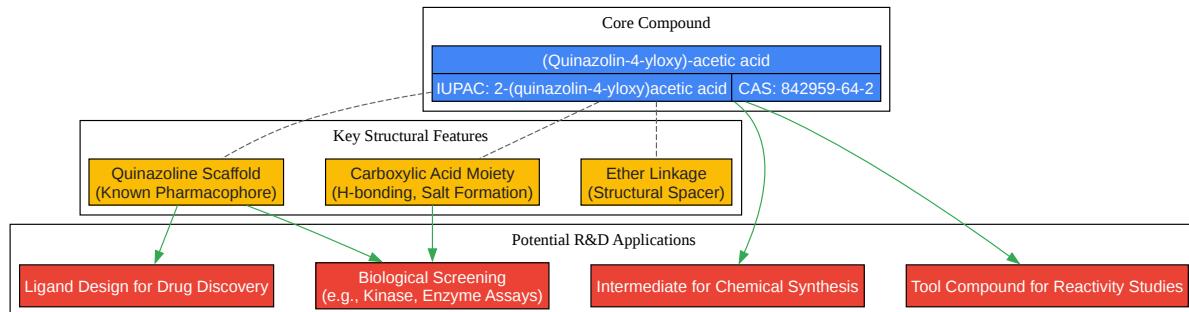
A common method for forming an ether linkage of this type is the Williamson ether synthesis. This would conceptually involve the reaction of a quinazoline precursor bearing a leaving group at the 4-position (such as 4-chloroquinazoline) with a salt of glycolic acid.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **(Quinazolin-4-yloxy)-acetic acid**.

Disclaimer: This diagram represents a hypothetical, logical synthetic pathway. A specific, validated experimental protocol with reaction conditions, workup, and purification procedures

has not been identified in surveyed literature. Researchers should develop and optimize a specific protocol based on established chemical principles.


Biological Activity and Signaling Pathways

The quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4].

However, there is currently no specific, publicly available research detailing the biological activity, pharmacological profile, or mechanism of action for **(Quinazolin-4-yloxy)-acetic acid** itself. Its structural similarity to other active quinazolines suggests potential for biological activity, making it a candidate for screening and drug discovery programs. Its utility has been noted in the context of being an intermediate for aromatic ligand design and as an immunogen for generating antibodies.

Logical Relationship Diagram:

The following diagram illustrates the logical relationship between the compound's structural features and its potential applications in research and development, based on its chemical class.

[Click to download full resolution via product page](#)

Caption: Relationship between the structure and potential applications of the compound.

Safety and Handling

Based on supplier safety data, **(Quinazolin-4-yloxy)-acetic acid** should be handled with care in a laboratory setting.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or fume hood.
- Storage: Store in a cool, dry place. Recommended storage temperature is typically 2-8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. PubChemLite - 2-(quinazolin-4-yl)acetic acid (C₁₀H₈N₂O₃) [pubchemlite.lcsb.uni.lu]
- 3. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Quinazolin-4-yl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306287#quinazolin-4-yl-oxo-acetic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com